2-Ethyl-6-methoxybenzoic acid
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Overview
Description
2-Ethyl-6-methoxybenzoic acid is an organic compound belonging to the benzoic acid family It is characterized by the presence of an ethyl group at the second position and a methoxy group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of thionyl chloride to convert 2-methoxybenzoic acid into its corresponding acid chloride, which is then reacted with ethyl magnesium bromide to introduce the ethyl group .
Industrial Production Methods: Industrial production of 2-Ethyl-6-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Ethyl-6-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic benefits in treating various conditions.
Industry: Utilized in the manufacture of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
2-Methoxybenzoic acid: Lacks the ethyl group, making it less hydrophobic.
6-Methoxybenzoic acid: Lacks the ethyl group at the second position.
2-Ethylbenzoic acid: Lacks the methoxy group at the sixth position.
Uniqueness: 2-Ethyl-6-methoxybenzoic acid is unique due to the presence of both the ethyl and methoxy groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-ethyl-6-methoxybenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-3-7-5-4-6-8(13-2)9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
PJDPUTRNSJFWRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC)C(=O)O |
Origin of Product |
United States |
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